molecular formula C18H28BNO5 B2986745 tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 262433-29-4

tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B2986745
CAS No.: 262433-29-4
M. Wt: 349.23
InChI Key: XZDFUAVQCGKNHS-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is an organic compound with the molecular formula C17H26BNO4. This compound is known for its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of 3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs.

    Medicine: Investigated for its potential use in cancer therapy due to its boronate ester group.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with biological molecules through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition .

Properties

IUPAC Name

tert-butyl N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-12-9-10-13(14(11-12)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDFUAVQCGKNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262433-29-4
Record name tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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